molecular formula C13H8FIN2 B13687963 2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine

2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B13687963
M. Wt: 338.12 g/mol
InChI Key: MKXDBWQEGAVTJU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS 878979-11-4) is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a versatile imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous biologically active molecules and marketed drugs due to its favorable physicochemical properties and drug-like characteristics . The strategic incorporation of iodine at the 6-position and a fluorine atom on the pendant phenyl ring makes this derivative a particularly powerful building block. The carbon-iodine bond is highly reactive in metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed amino-, aryloxy-, and alkoxycarbonylations documented in recent literature . This allows researchers to efficiently diversify the molecule at the 6-position, enabling the rapid synthesis of complex compound libraries for biological screening. The 3-fluorophenyl moiety can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design . This reagent is offered with guaranteed high purity and is intended for use in discovery chemistry. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant safety data sheet prior to handling.

Properties

Molecular Formula

C13H8FIN2

Molecular Weight

338.12 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8FIN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H

InChI Key

MKXDBWQEGAVTJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)I

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core with 3-Fluorophenyl Substitution

The initial step involves constructing the 2-(3-fluorophenyl)imidazo[1,2-a]pyridine scaffold. A widely adopted and efficient method is the two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol at room temperature. This green protocol provides moderate to high yields (65–94%) with broad substrate scope, including fluorophenyl substitutions on the phenacyl bromide component.

General procedure:

  • Dissolve substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).
  • Add substituted phenacyl bromide (2.0 mmol) bearing the 3-fluorophenyl group.
  • Add DBU (4.0 mmol) dropwise at room temperature.
  • Stir the reaction mixture for the required time (typically a few hours).
  • Monitor reaction progress by TLC.
  • Extract product with CHCl3/water, dry over Na2SO4, and purify by recrystallization.

This method is notable for its mild conditions, environmental friendliness, and scalability (multigram scale achieved with consistent yields).

Parameter Condition/Result
Solvent Aqueous ethanol (1:1 v/v)
Catalyst DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Temperature Room temperature
Reaction time Few hours (varies by substrate)
Yield 65–94%
Substrate scope 2-aminopyridines, substituted phenacyl bromides including 3-fluorophenyl

Regioselective Iodination at the 6-Position of Imidazo[1,2-a]pyridine

The iodination of the imidazo[1,2-a]pyridine core at the 6-position to introduce the iodine atom is achieved via a metal catalyst-free, ultrasound-assisted method using molecular iodine (I2) and tert-butyl hydroperoxide (TBHP) in ethanol under ultrasonic irradiation.

Key features of this iodination method:

  • Transition-metal free and additive-free.
  • Mild conditions: room temperature, ultrasonic irradiation for 30 minutes.
  • High regioselectivity for the C6 position.
  • Good to excellent yields (65–95%).
  • Compatible with various functional groups, including fluorophenyl substituents on the 2-position.

Typical iodination procedure:

  • Dissolve the 2-(3-fluorophenyl)imidazo[1,2-a]pyridine (0.2 mmol) in ethanol (2 mL).
  • Add I2 (0.12 mmol) and TBHP (0.4 mmol) in water.
  • Subject the mixture to ultrasonic irradiation for 30 minutes.
  • Isolate the 6-iodo-substituted product by filtration and purification.

This method was demonstrated to be scalable to gram quantities with consistent yields.

Parameter Condition/Result
Solvent Ethanol
Iodinating agent Iodine (I2)
Oxidant tert-Butyl hydroperoxide (TBHP)
Activation Ultrasonic irradiation
Temperature Room temperature
Reaction time 30 minutes
Yield 65–95%
Regioselectivity Exclusive iodination at C6 position

Detailed Research Outcomes and Mechanistic Insights

Mechanism of Cyclization to Form 2-(3-Fluorophenyl)imidazo[1,2-a]pyridine

The cyclization proceeds via nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-bromo carbon of the phenacyl bromide, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization and elimination lead to the imidazo[1,2-a]pyridine ring system.

  • The reaction is catalyzed by DBU, which acts as a base to facilitate deprotonation steps.
  • The intermediate pyridinium salt can be isolated and characterized by mass spectrometry.
  • The process shows good atom economy (66.25–73.41%) and is suitable for multigram scale synthesis.

Ultrasound-Assisted Iodination Mechanism

  • TBHP acts as an oxidant to activate molecular iodine.
  • Ultrasonic irradiation enhances the reaction kinetics by improving mass transfer and generating reactive radical species.
  • The process selectively iodinated the C6 position of imidazo[1,2-a]pyridine derivatives without the need for metal catalysts or harsh conditions.
  • The resulting 6-iodoimidazo[1,2-a]pyridines serve as versatile intermediates for further functionalization via Pd-catalyzed cross-coupling reactions.

Summary Table of Preparation Methods

Step Method Description Key Reagents & Conditions Yield Range Notes
1. Synthesis of 2-(3-fluorophenyl)imidazo[1,2-a]pyridine Two-component cyclization of 2-aminopyridine and 3-fluorophenyl phenacyl bromide DBU catalyst, aqueous ethanol, room temp 65–94% Green, mild, scalable
2. Regioselective iodination at C6 Ultrasound-assisted iodination using I2 and TBHP I2, TBHP, EtOH, ultrasonic irradiation, room temp 65–95% Metal-free, additive-free, regioselective

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups at the iodine position .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators or interfere with viral replication processes .

Comparison with Similar Compounds

Table 1: Structural and Binding Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Position 2 Substituent Position 6 Substituent Aβ Binding Affinity (K$_i$) Key Application Reference
2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine 3-Fluorophenyl Iodo Not reported Potential Aβ imaging
[$^{125}\text{I}$]IMPY (2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine) 4-Dimethylaminophenyl Iodo 15 nM Aβ SPECT/PET imaging
[$^{125}\text{I}$]DRK092 Not specified Iodo Higher than IMPY Aβ SPECT imaging
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine 4-Bromophenyl Iodo Not reported Chemical precursor
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridine 3,4-Dimethoxyphenyl Phenethyl N/A Antimicrobial research

Key Observations:

Substituent Effects on Aβ Binding: The dimethylamino group in IMPY ([$^{125}\text{I}$]IMPY) enhances Aβ affinity (K$_i$ = 15 nM) due to its electron-donating nature, which may facilitate interactions with amyloid plaques . Fluorine at position 2 (3-fluorophenyl) in the target compound introduces steric and electronic effects that could modulate binding, though specific Aβ affinity data are lacking . Bromine substitution at position 6 (e.g., 2-(4-bromophenyl)-6-iodo analog) is typically used for synthetic intermediates rather than direct imaging .

Radiolabeling and Imaging Utility: IMPY derivatives (e.g., [$^{123}\text{I}$]IMPY) exhibit rapid brain uptake (2.4% ID/g at 2 minutes) and clearance, making them suitable for PET/CT imaging .

Q & A

Q. How can stability issues (e.g., photodegradation of the iodo group) be mitigated during storage?

  • Methodology :
  • Light-Sensitive Storage : Amber vials under argon at -20°C reduce deiodination.
  • Stabilizers : Addition of 0.1% w/v ascorbic acid prevents radical-mediated degradation .

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